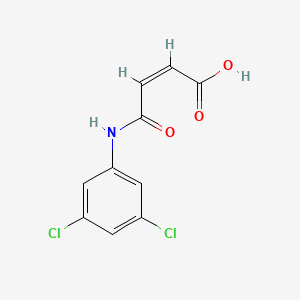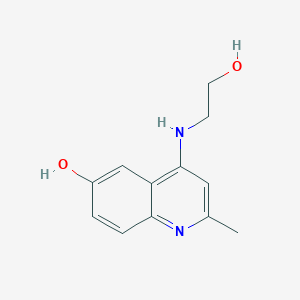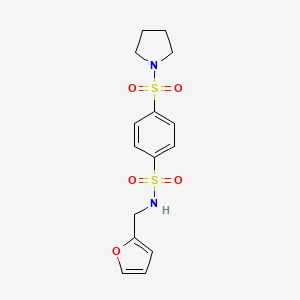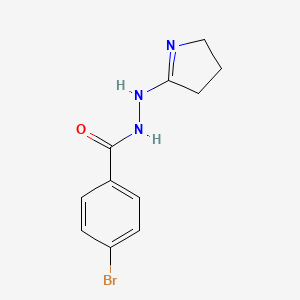
N-(3,5-Dichlorophenyl)maleamic acid
説明
N-(3,5-Dichlorophenyl)maleamic acid (DCPMA) is a chemical compound that has been the subject of scientific research in recent years. It is an important intermediate in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine.
科学的研究の応用
1. Nephrotoxicity Studies
N-(3,5-Dichlorophenyl)maleamic acid (NDPMA) has been investigated for its nephrotoxic potential. In a study using isolated renal cortical cells from rats, NDPMA, along with other metabolites, was evaluated for cytotoxic effects. It was found that NDPMA did not increase lactate dehydrogenase release at bath concentrations of 1.0 mM, indicating its non-cytotoxic nature in these conditions (Rankin et al., 2001).
2. Toxicity Analysis
Another study explored the toxicity of NDPMA and related compounds on rat renal proximal tubules and mitochondria. The research concluded that NDPMA was not directly toxic to rat renal proximal tubules. However, a related compound, N-(3,5-dichlorophenyl)maleimide (NDPM), showed potent cytotoxicity and inhibited mitochondrial function in isolated renal cortical mitochondria and tubules (Aleo et al., 1991).
3. Molecular Structure Analysis
A study focusing on the molecular structure of NDPMA revealed that the compound forms hydrogen bonds and has specific molecular interactions. This structural analysis is crucial for understanding the reactivity and potential applications of NDPMA in various fields (Gowda et al., 2009).
4. Polymerization and Material Science
NDPMA has been involved in the design and synthesis of novel polymers. These polymers, which contain maleimide rings and citraconamic acid, demonstrate good fusibility and solubility, indicating potential applications in material science and engineering (Huseeni & Al-Azzawi, 2021).
5. Bioactive Material Research
Research on poly(maleamic acid) substituted with bioactive materials like imidazole involved NDPMA. This study explored the synthesis and controlled release properties of these polymers, indicating potential applications in biomedicine and drug delivery systems (Ali et al., 2014).
特性
IUPAC Name |
(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIVHVKWOTWES-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55198-61-3 | |
| Record name | N-(3,5-Dichlorophenyl)maleamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of N-(3,5-Dichlorophenyl)maleamic acid and are there any notable intermolecular interactions?
A1: this compound (C10H7Cl2NO3) crystallizes with four independent molecules in the asymmetric unit []. These molecules are connected through N—H⋯O hydrogen bonds. Additionally, each molecule exhibits a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, contributing to its structural stability. Furthermore, C—Cl⋯O=C contacts are observed in the crystal structure, further linking the molecules into networks [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)



![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)
